5-Iodo-6-methylpyrimidine-2,4-diamine
Overview
Description
5-Iodo-6-methylpyrimidine-2,4-diamine is a chemical compound with the CAS Number: 189810-94-4 . It has a molecular weight of 250.04 and its IUPAC name is 5-iodo-6-methyl-2,4-pyrimidinediamine .
Synthesis Analysis
The synthesis of 2,4-diamino-5-iodo-6-methylpyrimidine involves the reaction of 2,4-diamino-6-methylpyrimidine with iodine monochloride in glacial acetic acid . The reaction mixture is stirred at ambient temperature for about 18 hours, then diluted with water and made basic with 10% aqueous sodium hydroxide . The mixture is then extracted with ethyl acetate, and the organic layer is dried with sodium sulfate and filtered . The filtrate is concentrated under reduced pressure, yielding 2,4-diamino-5-iodo-6-methylpyrimidine .Molecular Structure Analysis
The molecular structure of 5-Iodo-6-methylpyrimidine-2,4-diamine is represented by the linear formula C5H7IN4 . The InChI code for this compound is 1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) .Physical And Chemical Properties Analysis
5-Iodo-6-methylpyrimidine-2,4-diamine is a solid compound . It has a melting point of 150 - 152 C .Scientific Research Applications
TLR8 Agonistic Activity
5-Iodo-6-methylpyrimidine-2,4-diamine exhibits significant biological activity as a Toll-like receptor-8 (TLR8) agonist. This compound has been identified as a potent inducer of Type 1 helper T cells through the activation of TLR8. It induces a distinct cytokine profile that is favorable for immune responses, particularly by enhancing the production of interferon-gamma (IFN-γ) and interleukin-12 (IL-12), while maintaining lower levels of proinflammatory cytokines like IL-1β, IL-6, and IL-8. This suggests a potential application in immunotherapy or vaccine development due to its ability to modulate immune responses (Beesu et al., 2016).
Safety And Hazards
The safety information for 5-Iodo-6-methylpyrimidine-2,4-diamine indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302, H312, and H332 . The precautionary statements for this compound include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
properties
IUPAC Name |
5-iodo-6-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUTWHHZQHROTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578906 | |
Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-6-methylpyrimidine-2,4-diamine | |
CAS RN |
189810-94-4 | |
Record name | 5-Iodo-6-methylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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